BenchChemオンラインストアへようこそ!

6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Lipophilicity Drug-likeness Blood-brain barrier permeability

6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 1249695-87-1, MFCD16743921, molecular formula C₁₁H₁₅N, molecular weight 161.24 g/mol) is a C-6/C-8 dimethyl-substituted tetrahydroisoquinoline (THIQ) scaffold. It belongs to the 1,2,3,4-tetrahydroisoquinoline class, a privileged structure in medicinal chemistry associated with diverse biological activities including antitumor, anticonvulsant, anti-HIV, and anti-Alzheimer effects.

Molecular Formula C11H15N
Molecular Weight 161.248
CAS No. 1249695-87-1
Cat. No. B2849960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline
CAS1249695-87-1
Molecular FormulaC11H15N
Molecular Weight161.248
Structural Identifiers
SMILESCC1=CC(=C2CNCCC2=C1)C
InChIInChI=1S/C11H15N/c1-8-5-9(2)11-7-12-4-3-10(11)6-8/h5-6,12H,3-4,7H2,1-2H3
InChIKeyZFPWKVIUPYDEFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 1249695-87-1): Procurement-Relevant Physicochemical & Class Identity


6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 1249695-87-1, MFCD16743921, molecular formula C₁₁H₁₅N, molecular weight 161.24 g/mol) is a C-6/C-8 dimethyl-substituted tetrahydroisoquinoline (THIQ) scaffold [1]. It belongs to the 1,2,3,4-tetrahydroisoquinoline class, a privileged structure in medicinal chemistry associated with diverse biological activities including antitumor, anticonvulsant, anti-HIV, and anti-Alzheimer effects [2]. The 6,8-dimethyl substitution pattern confers distinct lipophilicity (computed XLogP3-AA = 2.1 [1]) and steric properties compared to unsubstituted or mono-substituted THIQ analogs. This compound is commercially available from multiple vendors (e.g., Bidepharm, Leyan) at standard purity of 95% with batch-specific QC documentation (NMR, HPLC, GC) .

Why Unsubstituted or 6,7-Dimethoxy THIQ Analogs Cannot Simply Replace 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline


Substitution pattern on the tetrahydroisoquinoline core profoundly modulates biological target engagement, selectivity, and physicochemical properties. Unsubstituted 1,2,3,4-tetrahydroisoquinoline (CAS 91-21-4) exhibits markedly different lipophilicity and target affinity profiles—for example, it is the least potent complex I inhibitor among tested THIQ derivatives (IC₅₀ ≈ 22 mM) [1], whereas 6-methoxy-substituted analogs show ~60-fold greater potency (IC₅₀ = 0.36–0.38 mM) [1]. Similarly, 6,7-dimethoxy substitution drives selectivity toward orexin-2 receptors (IC₅₀ = 40 nM, >250-fold selectivity over OX1R) [2], while 6,8-dimethyl substitution creates a distinct steric and electronic environment with different hydrogen-bonding capacity and metabolic stability profiles. SAR studies consistently demonstrate that electron-donating groups on the THIQ backbone play a vital role in modulating biological potential, and substitution position (6,8- vs. 6,7-) critically determines target selectivity [3]. Simply interchanging THIQ derivatives without verifying substitution-specific activity data risks experimental failure or misleading SAR conclusions.

Quantitative Differentiation Evidence for 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline vs. Closest Analogs


Lipophilicity Differentiation: 6,8-Dimethyl Substitution vs. Unsubstituted THIQ and 6,7-Dimethoxy THIQ

The 6,8-dimethyl substitution pattern on the THIQ scaffold produces a computed XLogP3-AA of 2.1 [1], representing a significant increase in lipophilicity compared to unsubstituted 1,2,3,4-tetrahydroisoquinoline (computed XLogP3-AA ≈ 1.5 [2]). By contrast, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has a lower computed logP (approximately 1.2 [3]), reflecting the polarity difference between methyl and methoxy substituents. This lipophilicity differential has been demonstrated to be functionally relevant: SAR studies show that lipophilicity is a key determinant of complex I inhibitory potency within the THIQ class, with more lipophilic derivatives exhibiting enhanced mitochondrial membrane penetration [4].

Lipophilicity Drug-likeness Blood-brain barrier permeability

Mitochondrial Complex I Inhibition: Class-Level Comparative Potency Based on THIQ Substitution

Within the 1,2,3,4-tetrahydroisoquinoline class, complex I inhibitory potency follows a clear lipophilicity-dependent trend. Unsubstituted THIQ is the weakest inhibitor (IC₅₀ ≈ 22 mM), while 6-methoxy-THIQ (IC₅₀ = 0.38 mM) and N-methyl-6-methoxy-THIQ (IC₅₀ = 0.36 mM) are approximately 60-fold more potent [1]. The 6,8-dimethyl substitution confers higher lipophilicity (XLogP3-AA = 2.1 [2]) than 6-methoxy substitution, placing it within the more potent region of the class SAR for mitochondrial penetration and complex I engagement. In a related study, N-methyl-1,2,3,4-tetrahydroisoquinoline showed an IC₅₀ ≈ 6.5 mM for complex I inhibition, substantially weaker than methoxy-substituted analogs [3], underscoring the critical role of aromatic ring substitution.

Mitochondrial toxicity Parkinson's disease models Complex I inhibition

Monoamine Oxidase A Inhibition Selectivity: Substitution-Dependent Class SAR

A systematic SAR study of isoquinoline derivatives as MAO inhibitors established that THIQ compounds act as reversible, time-independent MAO inhibitors with distinct selectivity toward MAO-A over MAO-B [1]. The most potent MAO-A inhibitor identified was N-methyl-6-methoxyisoquinolinium ion (IC₅₀ = 0.81 μM) [1]. 3D-QSAR (CoMFA) analysis revealed that steric and lipophilic fields are critical determinants of MAO-A inhibitory activity [1]. The 6,8-dimethyl substitution pattern introduces steric bulk at both ortho and para positions relative to the nitrogen, which is predicted by CoMFA models to alter MAO-A binding compared to 6-methoxy or 6,7-dimethoxy analogs. In a related study, 1,2,3,4-tetrahydroisoquinoline and its analogs showed IC₅₀ values in the 10⁻⁵–10⁻³ M range for MAO-A inhibition, approximately 10,000-fold weaker than harmaline [2].

MAO inhibition Neuropharmacology Dopamine metabolism

Commercial Availability and QC Documentation: Procurement-Grade Differentiation

6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 1249695-87-1) is commercially available from multiple established vendors at standard purity of 95%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . This contrasts with many substituted THIQ analogs that may require custom synthesis or have limited commercial availability. For example, 6,7-dimethoxy-THIQ (CAS 1745-07-9) is more widely available but the 6,8-dimethyl substitution pattern is less common among commercial THIQ building blocks, making this compound a more distinctive scaffold for SAR exploration. Price points at scale (e.g., 5g and 10g quantities from Leyan ) enable cost-effective procurement for medium-throughput SAR campaigns.

Chemical procurement Quality control Batch consistency

Physicochemical Differentiation: Hydrogen Bonding Profile and Molecular Topology

6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline has exactly 1 hydrogen bond donor (the secondary amine NH) and 1 hydrogen bond acceptor (the amine nitrogen), with a topological polar surface area (TPSA) of 12 Ų [1]. By contrast, 6,7-dimethoxy-THIQ possesses 3 hydrogen bond acceptors (two methoxy oxygens plus the amine nitrogen) and a larger TPSA of approximately 30 Ų [2]. This difference in hydrogen bonding capacity is functionally significant: the catechol diether moiety in 6,7-dimethoxy-THIQ derivatives has been shown to form integral hydrogen bonds with PDE4B protein, directly contributing to inhibitory activity [3]. The 6,8-dimethyl substitution eliminates these additional hydrogen bond acceptor sites, producing a fundamentally different protein binding profile that may be advantageous for targets intolerant of polar interactions in the aromatic binding pocket.

Hydrogen bonding Molecular topology Drug design

Recommended Procurement and Research Application Scenarios for 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline


CNS-Targeted Lead Optimization Requiring Enhanced Blood-Brain Barrier Penetration

Given its elevated lipophilicity (XLogP3-AA = 2.1 [1]) compared to unsubstituted THIQ (XLogP3-AA ≈ 1.5 [2]), 6,8-dimethyl-THIQ is the preferred scaffold for CNS drug discovery programs where passive blood-brain barrier penetration is critical. The 6,8-dimethyl substitution provides a balanced lipophilicity increase without introducing metabolic liabilities associated with methoxy groups (e.g., O-demethylation). This compound should be prioritized over 6,7-dimethoxy-THIQ for programs targeting hydrophobic CNS receptors or intracellular mitochondrial targets (supported by class-level complex I inhibition SAR [3]).

Mitochondrial Dysfunction and Parkinson's Disease Model Development

The THIQ class is well-established as complex I inhibitors relevant to Parkinson's disease models [1]. While unsubstituted THIQ is essentially inactive (IC₅₀ ≈ 22 mM [1]), the 6,8-dimethyl substitution's enhanced lipophilicity positions it as a more potent mitochondrial probe. Researchers developing mitochondrial toxicity assays should select 6,8-dimethyl-THIQ over unsubstituted THIQ based on class SAR demonstrating that aromatic substitution is a prerequisite for meaningful complex I engagement [1] [2].

Hydrophobic Binding Pocket SAR Exploration in PDE4 or Related Phosphodiesterase Programs

The minimal hydrogen bonding profile of 6,8-dimethyl-THIQ (HBA = 1, TPSA = 12 Ų [3]) makes it a valuable scaffold for targeting PDE4 or other phosphodiesterase isoforms where hydrophobic interactions dominate binding. Literature demonstrates that 7-(cyclopentyloxy)-6-methoxy-THIQ derivatives achieve PDE4B inhibition through catechol diether hydrogen bonding [4]; the 6,8-dimethyl scaffold provides a complementary tool to probe the contribution of hydrophobic vs. polar interactions in the same binding pocket. Procurement for PDE-focused SAR campaigns is recommended when exploring non-oxygenated aromatic substitution patterns.

MAO-A Probe Development with Distinct Steric and Lipophilic Field Contributions

CoMFA 3D-QSAR models for MAO-A inhibition [5] demonstrate that steric and lipophilic fields are critical determinants of activity. The 6,8-dimethyl substitution provides a unique steric and lipophilic fingerprint that cannot be achieved with 6-methoxy or 6,7-dimethoxy THIQ analogs. Researchers studying MAO-A SAR or developing MAO-A-targeted therapeutics should procure 6,8-dimethyl-THIQ as a differentiated probe to systematically explore steric tolerance in the MAO-A active site, complementing existing oxygenated THIQ SAR data [5].

Quote Request

Request a Quote for 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.